
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Übersicht
Beschreibung
This compound, also known as methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is a chemical with the CAS Number: 929626-17-5 . It has a molecular weight of 276.14 and is typically in solid form . It is often used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 . This indicates that the compound has a complex structure with multiple functional groups, including a boronate ester and a benzoate group.It is a solid at room temperature . The compound’s refractive index is 1.396 , and it has a density of 0.882 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
This compound is widely used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for creating carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Borylation of Alkylbenzenes
It serves as a reagent for the borylation at the benzylic C-H bond of alkylbenzenes . This reaction, typically catalyzed by palladium, allows for the formation of pinacol benzyl boronate, a useful intermediate in organic synthesis.
Hydroboration of Alkynes and Alkenes
The compound is employed in the hydroboration of alkyl or aryl alkynes and alkenes , a process that adds a boron atom across the carbon-carbon multiple bond. This is a key step in the synthesis of various boron-containing organic compounds.
Formation of Aryl Boronates
It can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . Aryl boronates are important intermediates in organic synthesis and medicinal chemistry.
Synthesis of Conjugated Copolymers
This boronic ester is utilized in the synthesis of novel conjugated copolymers , which have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Asymmetric Hydroboration
The compound is involved in asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates. These chiral compounds are valuable in the synthesis of various enantiomerically pure substances.
Borylation of Arenes
It acts as a reagent to borylate arenes , a reaction that introduces a boron group into aromatic compounds, which can further undergo various organic transformations.
Preparation of Fluorenylborolane
Lastly, it can be used in the preparation of fluorenylborolane , an intermediate for generating conjugated copolymers that are used in the development of electronic materials.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
Compounds with similar structures are known to participate in borylation reactions, where they interact with other molecules to form new bonds .
Biochemical Pathways
It’s known that similar compounds are used in organic synthesis, suggesting that they may play a role in various chemical reactions .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and soluble in organic solvents such as chloroform, ether, and dichloromethane .
Result of Action
It’s known that similar compounds are used as reagents and catalysts in organic synthesis, suggesting that they may facilitate the formation of new chemical bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known to be stable under normal conditions but may hydrolyze in a humid environment . It’s also recommended to be stored in a dark place, sealed, and dry .
Eigenschaften
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-10-6-11(9-16)8-12(7-10)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOWRQHPEDTPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732323 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
CAS RN |
1220219-59-9 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



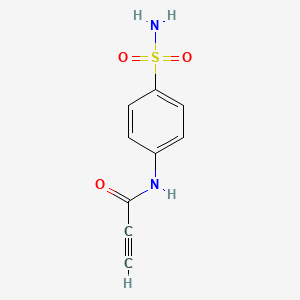
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B1488237.png)

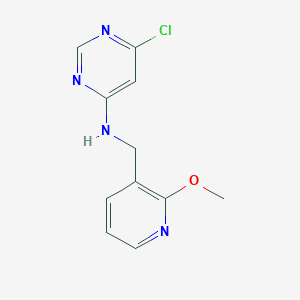
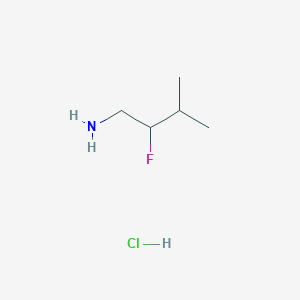
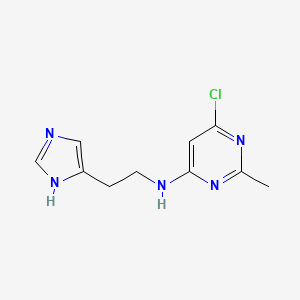
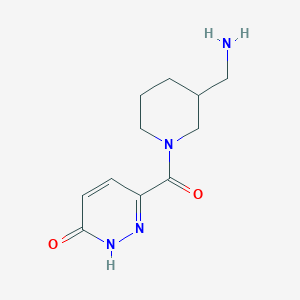
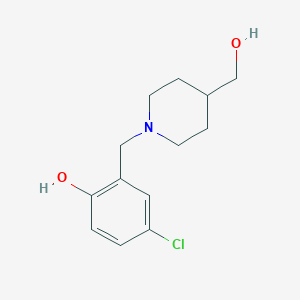
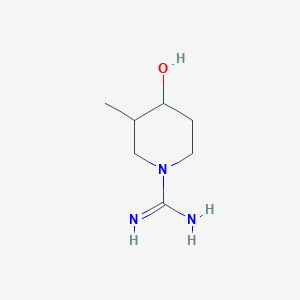

![5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate](/img/structure/B1488252.png)
![(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1488253.png)
![1-{[(2-Phenoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488256.png)
